molecular formula C19H21ClFNO3 B15140961 Paroxetine EP impurity D-d4 (hydrochloride)

Paroxetine EP impurity D-d4 (hydrochloride)

Cat. No.: B15140961
M. Wt: 369.8 g/mol
InChI Key: GELRVIPPMNMYGS-CYTVUJSBSA-N
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Description

Paroxetine EP impurity D-d4 (hydrochloride) is a deuterated form of Paroxetine impurity D. It is a labeled compound used in various scientific research applications, particularly in the field of pharmaceuticals. The compound is identified as (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (Paroxetine Impurity) deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paroxetine EP impurity D-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Paroxetine impurity D. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Paroxetine EP impurity D-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Paroxetine EP impurity D-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Paroxetine EP impurity D-d4 (hydrochloride) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Paroxetine EP impurity D-d4 (hydrochloride) is similar to that of Paroxetine. It primarily targets the serotonin transporter (SERT) and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paroxetine EP impurity D-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more accurate tracing in metabolic and pharmacokinetic studies compared to non-labeled compounds .

Properties

Molecular Formula

C19H21ClFNO3

Molecular Weight

369.8 g/mol

IUPAC Name

(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1/i1D,2D,3D,4D;

InChI Key

GELRVIPPMNMYGS-CYTVUJSBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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